7-Hydroxy-3-(2-naphthyl)-2H-chromen-2-one
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Overview
Description
7-Hydroxy-3-(2-naphthyl)-2H-chromen-2-one is a compound belonging to the class of coumarins, which are a group of nature-occurring lactones first derived from Tonka beans in 1820 . Coumarins are valuable oxygen-containing heterocycles widely found in nature and have been employed as herbal medicines since early ages . This compound is known for its diverse biological and pharmaceutical properties, making it a subject of interest for many researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy-3-(2-naphthyl)-2H-chromen-2-one can be achieved through various methods. One efficient method involves the alkylation reaction of 7-hydroxy-4-methyl coumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50°C, followed by reaction with various sodium azides . Another method includes the reaction of 4-hydroxy benzaldehyde with a suitable precursor in the presence of catalytic amounts of acetic acid and pyrrolidine in ethanol .
Industrial Production Methods: Industrial production methods for this compound often involve green chemistry approaches, such as using green solvents and catalysts to minimize environmental impact . These methods are designed to be efficient and scalable, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 7-Hydroxy-3-(2-naphthyl)-2H-chromen-2-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . Substitution reactions often involve the use of halogenating agents and nucleophiles under controlled conditions .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinones, while reduction reactions can produce hydroxy derivatives .
Scientific Research Applications
7-Hydroxy-3-(2-naphthyl)-2H-chromen-2-one has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various heterocyclic compounds . In biology and medicine, it has been studied for its potential anti-HIV, anticancer, antimicrobial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet, COX inhibitory, anti-inflammatory, anti-asthmatic, and antiviral activities . Additionally, it is used in the industry for the development of new pharmaceutical agents and as a component in certain perfumes and fabric conditioners .
Mechanism of Action
The mechanism of action of 7-Hydroxy-3-(2-naphthyl)-2H-chromen-2-one involves its interaction with various molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways . Its anti-inflammatory effects are mediated through the inhibition of COX enzymes, reducing the production of pro-inflammatory mediators .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 7-Hydroxy-3-(2-naphthyl)-2H-chromen-2-one include other coumarin derivatives such as 7-hydroxy-4-methyl coumarin and 7-hydroxy-3-(4-hydroxyphenyl)acryloyl-2H-chromen-2-one .
Uniqueness: What sets this compound apart from other similar compounds is its unique naphthyl group at the 3-position, which imparts distinct biological activities and chemical reactivity . This structural feature enhances its potential as a versatile compound for various scientific and industrial applications.
Properties
IUPAC Name |
7-hydroxy-3-naphthalen-2-ylchromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12O3/c20-16-8-7-15-10-17(19(21)22-18(15)11-16)14-6-5-12-3-1-2-4-13(12)9-14/h1-11,20H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYLGKTFEJVAHBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CC4=C(C=C(C=C4)O)OC3=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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